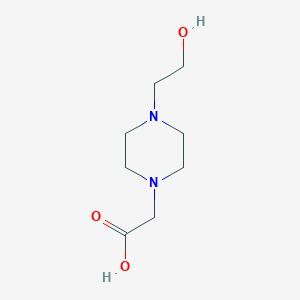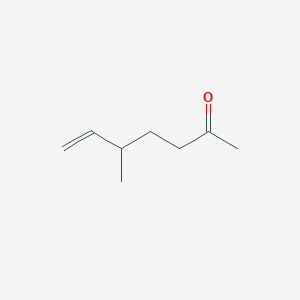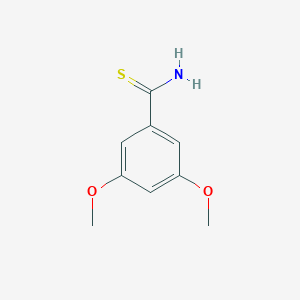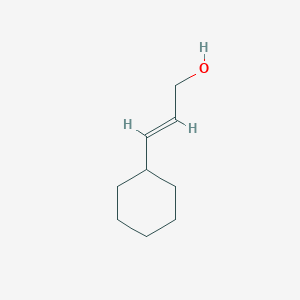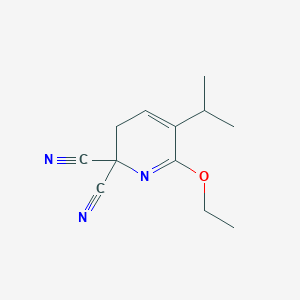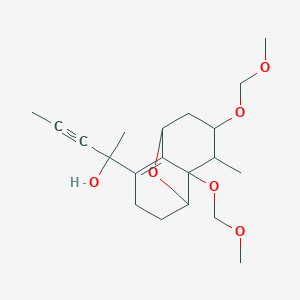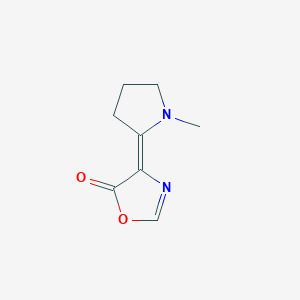
4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one, also known as MPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. MPO is a five-membered ring containing both nitrogen and oxygen atoms, which makes it a versatile compound for various applications.
Mecanismo De Acción
4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one acts as a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one also has the ability to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects
4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one induces cell cycle arrest, differentiation, and apoptosis. In Alzheimer's disease, 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one reduces the formation of amyloid plaques and improves cognitive function. 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one has several advantages for lab experiments, including its high purity and ease of synthesis. However, 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one is relatively unstable and requires careful handling to prevent decomposition. Additionally, 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one is not water-soluble, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one in scientific research. One potential application is in the treatment of neurodegenerative diseases, such as Parkinson's disease. 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one has been shown to have neuroprotective effects and may be able to prevent the loss of dopaminergic neurons in Parkinson's disease. Another potential application is in the development of new cancer therapies. 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one has shown promising results in inhibiting the growth of cancer cells and may be able to be used in combination with other cancer treatments to improve efficacy. Finally, 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one may have applications in the field of epigenetics, as HDAC inhibitors have been shown to have a wide range of effects on gene expression.
Métodos De Síntesis
The synthesis of 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one involves the reaction of 2-aminopyrrolidine and ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with methanol and sodium hydroxide to yield 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one. This method is relatively simple and yields high purity 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one.
Aplicaciones Científicas De Investigación
4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one has been extensively studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one has shown promising results in inhibiting the growth of cancer cells and reducing the formation of amyloid plaques in Alzheimer's disease.
Propiedades
Número CAS |
117636-82-5 |
|---|---|
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
(4Z)-4-(1-methylpyrrolidin-2-ylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C8H10N2O2/c1-10-4-2-3-6(10)7-8(11)12-5-9-7/h5H,2-4H2,1H3/b7-6- |
Clave InChI |
LCFBNIZUVASOIG-SREVYHEPSA-N |
SMILES isomérico |
CN\1CCC/C1=C/2\C(=O)OC=N2 |
SMILES |
CN1CCCC1=C2C(=O)OC=N2 |
SMILES canónico |
CN1CCCC1=C2C(=O)OC=N2 |
Sinónimos |
5(4H)-Oxazolone,4-(1-methyl-2-pyrrolidinylidene)-,(Z)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B54974.png)
